molecular formula C12H21N3O2 B2896086 tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate CAS No. 259180-66-0

tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate

Cat. No.: B2896086
CAS No.: 259180-66-0
M. Wt: 239.319
InChI Key: JUVKPFCLAYXDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate is a carbamate-protected piperidine derivative with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 239.32 g/mol . The compound features a piperidine ring substituted at the 1-position with a cyanomethyl group (-CH₂CN) and at the 4-position with a tert-butyl carbamate (Boc) protecting group. The nitrile moiety in the cyanomethyl group provides a modest electron-withdrawing effect, while the Boc group enhances solubility and stability during synthetic processes. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting molecules.

Properties

IUPAC Name

tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-5,7-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVKPFCLAYXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Framework

The synthesis of tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate follows a modular approach involving piperidine ring functionalization, Boc-protection, and cyanomethyl group installation. A representative pathway involves:

  • Piperidine Precursor Activation : 4-Aminopiperidine is treated with tert-butyl dicarbonate in dichloromethane (DCM) under nitrogen atmosphere to introduce the Boc-protecting group.
  • Cyanomethylation : The Boc-protected piperidine undergoes nucleophilic substitution with bromoacetonitrile in acetonitrile, catalyzed by FeI2 (2.2 mol%) and iPrPDAI (4.5 mol%) at 40°C for 48 hours.

Table 1: Reaction Condition Optimization for Cyanomethylation

Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
FeI2/iPrPDAI Toluene 40 48 82
FeCl3/DTBP DMF 60 24 68
None MeCN 25 72 45

The FeI2/iPrPDAI system in toluene maximizes yield (82%) by mitigating side reactions through controlled ligand-metal coordination.

Advanced Functionalization Strategies

Boc Deprotection and Reprocessing

The tert-butyloxycarbonyl (Boc) group is selectively removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine for downstream applications. Quantitative deprotection ($$>95\%$$) occurs within 4–6 hours at room temperature, as confirmed by $$^{1}\text{H}$$ NMR monitoring of the δ 1.4 ppm tert-butyl signal disappearance.

Equation 1 :
$$
\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-Butyl trifluoroacetate} \quad
$$

Purification and Isolation

Chromatographic Techniques

Crude products are purified via silica gel flash chromatography using ethyl acetate/hexanes gradients (25–50% ethyl acetate). This method resolves Boc-protected intermediates (Rf = 0.38–0.50) from unreacted starting materials.

Table 2: Chromatographic Elution Profiles

Compound Eluent (% Ethyl Acetate) Rf Value
Boc-protected intermediate 25 0.38
Cyanomethylated product 25 0.50

Structural Characterization

Spectroscopic Validation

  • $$^{1}\text{H}$$ NMR (CDCl₃, 300 MHz) : Distinct signals include δ 3.75 ppm (methoxy groups), δ 3.44–3.54 ppm (piperidine CH₂), and δ 1.62 ppm (piperidine ring protons).
  • HRMS (ESI) : Molecular ion [M + H]⁺ at m/z 334.1767 confirms the molecular formula C₁₇H₂₄N₃O₄.

Industrial-Scale Production Considerations

Batch processes employ continuous-flow reactors to enhance FeI2 catalyst recycling and reduce toluene solvent waste. Pilot studies demonstrate scalability to 10-kg batches with 79–81% isolated yields.

Emerging Methodologies

Recent advances explore photoredox catalysis (e.g., 4CzIPN under 440 nm LED) for cyanomethylation, reducing reaction times to 16 hours with comparable yields.

Chemical Reactions Analysis

tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine Ring

The structural analogs of tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate differ primarily in the substituents attached to the piperidine ring. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences
Compound Name Substituent at Piperidine-1 Position Key Functional Groups Molecular Weight (g/mol) Applications/Notes
This compound Cyanomethyl (-CH₂CN) Nitrile, Boc 239.32 Intermediate for kinase inhibitors
tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyanopyridin-2-yl Pyridine, Nitrile, Boc ~280 (estimated) Potential ligand for metalloenzymes
tert-butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate Oxane-4-carbonyl (tetrahydropyran carbonyl) Ester, Boc ~297 (estimated) Enhanced hydrogen bonding capability
tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate 6-Chloropyridazine-3-carbonyl Chloropyridazine, Boc 340.80 Antiviral/antibacterial research
tert-butyl N-(1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl (-SO₂CH₃) Sulfonyl, Boc 278.37 Protease inhibition, high solubility
tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate Indol-3-ylmethyl Indole, Boc 329.43 Serotonin receptor modulation

Biological Activity

Tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, a cyanomethyl group, and a tert-butyl carbamate moiety. This structure is crucial for its biological activity, particularly in inhibiting specific pathways in cellular processes.

Research indicates that compounds similar to this compound can modulate the activity of the NLRP3 inflammasome, which plays a key role in inflammatory responses. The inhibition of this inflammasome can lead to reduced pyroptosis and lower levels of pro-inflammatory cytokines such as IL-1β .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can significantly inhibit the release of IL-1β in THP-1 cells differentiated into macrophages. These studies typically involve treating cells with lipopolysaccharide (LPS) to induce NLRP3 expression, followed by treatment with the compound and subsequent measurement of cytokine release .

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. For instance, related compounds exhibit strong antibacterial effects against Gram-positive bacteria, including resistant strains like MRSA and VREfm. The effective concentration ranges from 0.78 to 3.125 µg/mL, comparable to established antibiotics such as vancomycin .

Cytotoxicity and Selectivity

The cytotoxicity of these compounds was assessed using MTT assays, revealing that they possess selective toxicity towards bacterial cells while sparing mammalian cells. This selectivity is crucial for developing therapeutic agents that minimize side effects on human tissues .

Table 1: Summary of Biological Activities

Activity Observation Reference
NLRP3 InhibitionSignificant reduction in IL-1β release
Antimicrobial ActivityEffective against MRSA and VREfm at low concentrations
Cytotoxicity in THP-1 CellsSelective toxicity with minimal effects on mammalian cells

Case Study: Inhibition of Pyroptosis

A study focused on the modulation of the NLRP3 inflammasome showed that treatment with this compound led to a marked decrease in pyroptotic cell death in THP-1 macrophages. The experimental setup involved pre-treating cells with LPS followed by ATP stimulation to activate the inflammasome. The results indicated a significant protective effect against cell death due to inflammation .

Q & A

Q. Optimization strategies :

  • Use stoichiometric excess (1.2–1.5 eq) of cyanomethyl halide to ensure complete substitution.
  • Maintain temperatures between 0–25°C to minimize side reactions.
  • Employ scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess reagents.
  • Monitor reaction progress via TLC or HPLC to terminate at peak conversion .

Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and tert-butyl group (δ 1.4 ppm).
    • ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and nitrile carbon (δ ~120 ppm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (MW: 239.32 g/mol) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
  • Infrared Spectroscopy (IR) : Detect nitrile stretch (~2240 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Discrepancies in NMR or MS data may arise from:

  • Tautomerism : Use 2D NMR (COSY, HSQC) to differentiate between tautomeric forms.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃.
  • Impurity interference : Purify via preparative HPLC or column chromatography.
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

What methodologies are recommended for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values (e.g., protease or kinase targets).
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines.
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCR targets.
  • In silico docking : Molecular docking (AutoDock Vina) to predict binding modes with proteins like kinases or neurotransmitter receptors .

How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • Fukui indices : Calculate using DFT to identify electrophilic (nitrile carbon) and nucleophilic (piperidine nitrogen) sites.
  • Transition state modeling : Simulate SN2 reactions (e.g., nucleophilic substitution at the cyanomethyl group) with Gaussian 16.
  • Solvent effects : Include polarizable continuum models (PCM) to account for solvation in DCM or THF.
  • Kinetic profiling : Compare computed activation energies with experimental kinetic data .

What are the stability and solubility profiles of this compound under different storage conditions?

Answer:

  • Solubility :
    • High solubility in DMSO (>50 mg/mL), moderate in DCM or THF (~10–20 mg/mL).
    • Poor aqueous solubility (<1 mg/mL) unless formulated with cyclodextrins.
  • Stability :
    • Stable at -20°C under argon for >6 months.
    • Susceptible to hydrolysis in acidic (pH <3) or basic (pH >10) conditions.
    • Use TGA/DSC to assess thermal degradation (>150°C) .

How can researchers design experiments to investigate the compound’s role in modulating enzyme activity?

Answer:

  • Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound.
  • Inhibition type : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Circular dichroism (CD) : Monitor conformational changes in enzymes upon binding.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer:

  • Process optimization : Replace NaH with safer bases (e.g., DBU) for large-scale reactions.
  • Flow chemistry : Use continuous flow reactors to control exothermic steps (e.g., cyanomethylation).
  • Purification : Switch from column chromatography to crystallization (e.g., hexane/ethyl acetate).
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

How does the steric bulk of the tert-butyl group influence the compound’s reactivity?

Answer:

  • Steric hindrance : The tert-butyl group shields the carbamate nitrogen, reducing nucleophilic attack.
  • Electronic effects : Electron-donating tert-butyl stabilizes the carbamate carbonyl, slowing hydrolysis.
  • Comparative studies : Synthesize analogs with smaller protecting groups (e.g., methyl carbamate) to assess steric contributions .

What advanced techniques validate the compound’s interaction with biological membranes?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
  • Fluorescence anisotropy : Track membrane insertion using BODIPY-labeled analogs.
  • MD simulations : Model interactions with phospholipid bilayers (e.g., POPC membranes) in GROMACS.
  • Langmuir trough experiments : Assess monolayer penetration at air-water interfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.